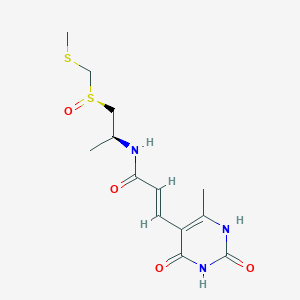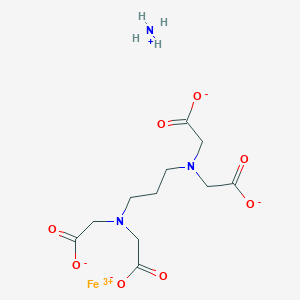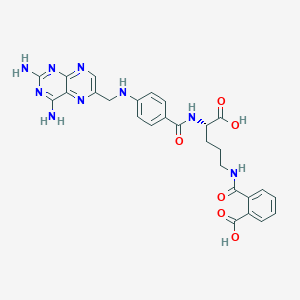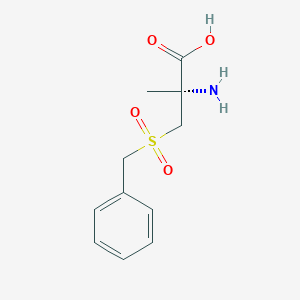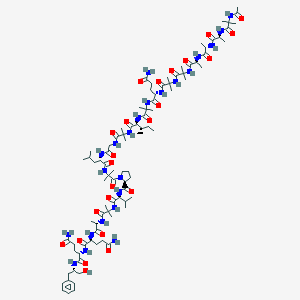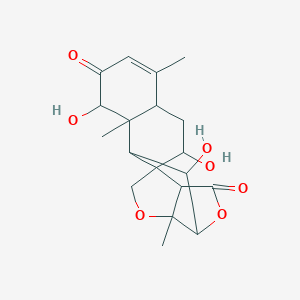![molecular formula C14H19NO2 B219717 2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol CAS No. 112661-59-3](/img/structure/B219717.png)
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and is commonly referred to as "compound X" in the scientific community.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Applications
The compound has been utilized in asymmetric synthesis studies. For instance, Meilert, Pettit, and Vogel (2004) explored its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are important in pharmaceutical research. Their work demonstrated high stereo- and enantioselectivity in the synthesis processes, contributing to advancements in the efficient production of complex molecular structures with potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).
Synthesis of Epoxy Group-Containing Compounds
Research by Dmitrieva, Nikitina, Albanov, and Nedolya (2005) involved the compound in reactions leading to the formation of epoxy group-containing compounds. Their study provided insights into the transformation of these compounds under various conditions, which is significant in the development of materials and chemicals with industrial applications (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Marine Biology and Cancer Research
In marine biology and cancer research, the compound has been investigated for its cytotoxicity towards marine P388 lymphocytic leukemia and human cancer cell lines. The study by Meilert, Pettit, and Vogel (2004) demonstrated the potential of derivatives of this compound in inhibiting cancer cell growth, highlighting its relevance in oncology research (Meilert, Pettit, & Vogel, 2004).
Exploration in Organic Chemistry
Furthermore, the compound's structure and reactivity have been explored in various organic chemistry studies, contributing to a deeper understanding of complex organic synthesis processes. This includes research on oxetane formation, vinyl ethers, and the synthesis of glycerin carbonate-based intermediates, which are critical in the development of new organic synthesis methodologies and materials (Mosimann & Vogel, 2000); (Benyahya et al., 2011).
Eigenschaften
CAS-Nummer |
112661-59-3 |
|---|---|
Produktname |
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-[(13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15?,16?,18+,19?,20?/m0/s1 |
InChI-Schlüssel |
AIGZUIVVXKXMDB-KTMPAPRXSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H](C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
Kanonische SMILES |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
Synonyme |
stolonidiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
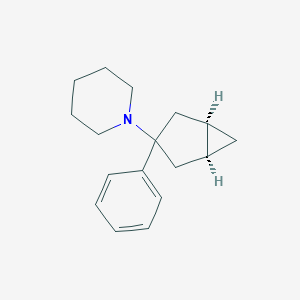

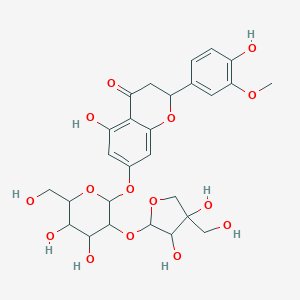
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
